molecular formula C7H7ClN2 B1370426 4-Chloro-2-cyclopropylpyrimidine CAS No. 1044771-74-5

4-Chloro-2-cyclopropylpyrimidine

Cat. No.: B1370426
CAS No.: 1044771-74-5
M. Wt: 154.6 g/mol
InChI Key: GNRIZSOSSWDACM-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropylpyrimidine is a chemical compound with the molecular formula C7H7ClN2 It is a pyrimidine derivative characterized by the presence of a chlorine atom at the 4th position and a cyclopropyl group at the 2nd position of the pyrimidine ring

Scientific Research Applications

4-Chloro-2-cyclopropylpyrimidine has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of agrochemicals and other industrial products.

Safety and Hazards

The safety information for 4-Chloro-2-cyclopropylpyrimidine indicates that it is a warning substance . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

4-Chloro-2-cyclopropylpyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various xenobiotics and endogenous compounds . Additionally, this compound exhibits high gastrointestinal absorption and blood-brain barrier permeability, indicating its potential for systemic effects .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of various signaling pathways, including those involved in cell proliferation and apoptosis . Furthermore, this compound has been observed to affect the expression of genes related to metabolic processes, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For example, its interaction with CYP1A2 results in the inhibition of this enzyme, leading to altered metabolic pathways . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under inert conditions but can degrade when exposed to certain environmental factors . Long-term studies have shown that prolonged exposure to this compound can lead to significant changes in cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways without causing adverse effects . At higher doses, this compound can induce toxic effects, including liver damage and alterations in metabolic processes . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as CYP1A2, influencing the metabolism of various substrates . The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and biosynthetic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s high blood-brain barrier permeability suggests its potential for central nervous system effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, influencing its biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 4-Chloro-2-cyclopropylpyrimidine involves the reaction of 2,4-dichloropyrimidine with cyclopropylboronic acid in the presence of tetrakis(triphenylphosphine)palladium as a catalyst and potassium carbonate as a base. The reaction is typically carried out in dioxane at 100°C for 16 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclopropylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

    Cyclization Reactions: The cyclopropyl group can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methylpyrimidine
  • 4-Chloro-2-methylpyrimidine
  • 4-Chloro-6-methylpyrimidine

Uniqueness

4-Chloro-2-cyclopropylpyrimidine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties.

Properties

IUPAC Name

4-chloro-2-cyclopropylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-6-3-4-9-7(10-6)5-1-2-5/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRIZSOSSWDACM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044771-74-5
Record name 4-chloro-2-cyclopropylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Cyclopropylpyrimidin-4-ol (1.0 g, 7.34 mmol) was suspended in phosphorous oxychloride (5.0 mL, 53.6 mmol) and over the course of about one hour, the solid went into solution. After three hours, the solution was concentrated, diluted with ethyl acetate, washed with saturated sodium bicarbonate, water, saturated sodium chloride, dried over magnesium sulfate, filtered and concentrated. The crude mixture was purified by silica gel chromatography to yield the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

POCl3 (5 mL) was added to 2-cyclopropylpyrimidin-4-ol (100 mg, 0.735 mmol) and refluxed at 150° C. for 2.5 hours. The resulting mixture was concentrated, the concentrate was basified with dilute sodium bicarbonate solution and diluted with DCM. The organic layer was washed with brine, dried over sodium sulphate and concentrated to afford 125 mg of the crude product as a pale brown liquid.
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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